molecular formula C13H21NO3 B15272839 tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate

tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate

Cat. No.: B15272839
M. Wt: 239.31 g/mol
InChI Key: UQRDWBUTDRBGSD-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate: is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . This compound is characterized by a bicyclic structure with a formyl group and a tert-butyl carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate involves several steps. One common method includes the reaction of a bicyclic heptane derivative with tert-butyl carbamate under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein modifications.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The tert-butyl carbamate moiety provides stability to the compound and facilitates its interaction with biological molecules .

Comparison with Similar Compounds

tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific formyl group position and its ability to undergo a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl N-(3-formyl-2-bicyclo[2.2.1]heptanyl)carbamate

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-11-9-5-4-8(6-9)10(11)7-15/h7-11H,4-6H2,1-3H3,(H,14,16)

InChI Key

UQRDWBUTDRBGSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C2)C1C=O

Origin of Product

United States

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